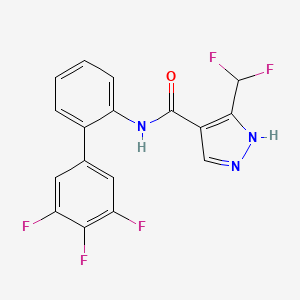

Fluxapyroxad-N-desmethyl

Beschreibung

Contextualization within Succinate (B1194679) Dehydrogenase Inhibitor (SDHI) Fungicide Metabolism

Succinate dehydrogenase inhibitors (SDHIs) represent a significant class of fungicides that target the mitochondrial respiratory chain in fungi. apvma.gov.auanses.fr Specifically, they inhibit the enzyme succinate dehydrogenase (also known as complex II), which plays a crucial role in the citric acid cycle and electron transport chain. apvma.gov.auanses.fr This inhibition disrupts the fungus's energy production, leading to the cessation of spore germination, germ tube elongation, and mycelial growth. apvma.gov.au

Fluxapyroxad (B1673505) is a second-generation SDHI fungicide. apvma.gov.au The metabolism of fluxapyroxad in various organisms, including plants and animals, as well as in the soil environment, leads to the formation of several metabolites. apvma.gov.aufao.orgenvipath.org One of the principal metabolic transformations is N-demethylation at the pyrazole (B372694) ring, which results in the formation of Fluxapyroxad-N-desmethyl. fao.orgfao.org This process involves the removal of a methyl group from the nitrogen atom of the pyrazole ring.

Another significant metabolic pathway for fluxapyroxad is the cleavage of the carboxamide bond, which produces the carboxylic acid intermediate M700F001. apvma.gov.auenvipath.org This intermediate can then be demethylated to form M700F002. apvma.gov.auenvipath.org While hydroxylation of the biphenyl (B1667301) ring is also a major biotransformation step, the N-demethylation leading to this compound is a key pathway for understanding the complete metabolic profile of the parent fungicide. fao.orgfao.org

The table below details the key chemical entities involved in the metabolism of fluxapyroxad.

| Compound Name | Role in Metabolism |

| Fluxapyroxad | Parent succinate dehydrogenase inhibitor (SDHI) fungicide. apvma.gov.au |

| This compound | A primary metabolite formed through the N-demethylation of fluxapyroxad. fao.orgfao.org |

| M700F001 | A metabolite formed via the hydrolytic cleavage of the carboxamide bond of fluxapyroxad. apvma.gov.auenvipath.org |

| M700F002 | A metabolite formed from the demethylation of M700F001. apvma.gov.auenvipath.org |

Significance of Metabolites in Agrochemical Science and Environmental Fate

The study of pesticide metabolites is of paramount importance in agrochemical science for several reasons. Metabolites can exhibit different chemical and physical properties compared to the parent compound, which in turn influences their mobility, persistence, and potential for bioaccumulation in the environment. iaea.orgacs.org Understanding the formation and behavior of metabolites like this compound is crucial for a comprehensive assessment of the environmental fate of the applied agrochemical. mdpi.combohrium.com

Microorganisms in the soil are key drivers of pesticide degradation, and their activity can lead to the formation of various metabolites. acs.org The rate and pathway of degradation are influenced by soil type, moisture, temperature, and the composition of the microbial community. acs.orgmdpi.com The transformation of parent pesticides into metabolites is a critical process that dictates their ultimate environmental impact. mdpi.com

The following table summarizes key aspects of the environmental significance of agrochemical metabolites.

| Aspect | Description |

| Persistence | Metabolites may have different degradation rates than the parent compound, affecting how long residues remain in the environment. epa.govnih.gov |

| Mobility | Changes in chemical structure can alter a metabolite's solubility and sorption characteristics, influencing its movement through soil and potential to reach water bodies. acs.orgmdpi.com |

| Bioavailability | The uptake of metabolites by plants and other non-target organisms can differ from that of the parent compound, impacting potential exposure and effects. iaea.orgacs.org |

Current Research Landscape and Identified Gaps pertaining to this compound

Current research has established that this compound is a significant metabolite of fluxapyroxad. fao.orgfao.org Analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed to detect and quantify fluxapyroxad and its key metabolites, including this compound, in various matrices like soil. epa.govregulations.gov

Furthermore, while the environmental fate of the parent compound fluxapyroxad is relatively well-documented, the specific degradation pathways and persistence of this compound in different environmental compartments require more in-depth research. mdpi.comepa.govnih.gov A comprehensive understanding of the behavior of this metabolite is essential for refining environmental risk assessments and ensuring the sustainable use of fluxapyroxad in agriculture. mdpi.combohrium.com The impact of fungicides on the soil microbiome and plant metabolomics is an emerging area of research, and more studies are needed to understand the effects of metabolites like this compound in these complex systems. mdpi.comnih.gov

Highlighted research gaps include:

A comprehensive toxicological profile of this compound.

Detailed studies on the persistence and degradation of this compound in various environmental matrices.

The influence of this compound on soil microbial communities and plant metabolism.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(difluoromethyl)-N-[2-(3,4,5-trifluorophenyl)phenyl]-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F5N3O/c18-11-5-8(6-12(19)14(11)20)9-3-1-2-4-13(9)24-17(26)10-7-23-25-15(10)16(21)22/h1-7,16H,(H,23,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGSBKQBCWBROS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)NC(=O)C3=C(NN=C3)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Transformation and Formation Pathways of Fluxapyroxad N Desmethyl

N-Demethylation of Fluxapyroxad (B1673505) as a Primary Metabolic Route

The formation of Fluxapyroxad-N-desmethyl, scientifically known as 3-(difluoromethyl)-N-(3′,4′,5′-trifluoro[1,1′-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide, primarily occurs through the N-demethylation of the parent compound, fluxapyroxad. fao.orgnih.gov This metabolic transformation involves the removal of a methyl group from the pyrazole (B372694) ring of fluxapyroxad. fao.orgapvma.gov.au This process is a significant pathway in the biotransformation of fluxapyroxad within various biological systems. fao.orgmdpi.com

The main biotransformation mechanisms of fluxapyroxad include hydroxylation at the biphenyl (B1667301) ring and N-demethylation at the pyrazole ring. fao.orgapvma.gov.au These reactions can also occur in combination and are often followed by conjugation with glucuronic acid, leading to the formation of various metabolites. fao.org The N-demethylation reaction specifically leads to the creation of the metabolite M700F008, which is another name for this compound. fao.orgnih.gov

Biosynthetic Origin and Chemical Derivations of this compound

This compound is a direct metabolite of fluxapyroxad, a synthetic fungicide. nih.govepa.gov Therefore, its origin is not from a natural biosynthetic pathway but is a result of the chemical alteration of the parent compound within a biological system. nih.govepa.gov Fluxapyroxad itself is chemically designated as 3-(difluoromethyl)-1-methyl-N-(3′,4′,5′-trifluoro[1,1′-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide. fao.org

The derivation of this compound involves the enzymatic removal of the methyl group (CH₃) from the nitrogen atom at position 1 of the pyrazole ring of fluxapyroxad. This metabolic step is a common reaction in the detoxification and metabolism of xenobiotics in living organisms.

Metabolic Pathways Leading to this compound in Biological Systems

Studies conducted on various plant systems have demonstrated that N-demethylation is a key metabolic pathway for fluxapyroxad. fao.orgnih.gov In a study on peanut crops, fluxapyroxad was found to be demethylated to form 3-(difluoromethyl)-N-(3′,4′,5′-trifluoro[1,1′-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide (M700F008). nih.gov This metabolite was detected in peanut straw at concentrations ranging from 0.02 to 5.69 mg/kg. nih.gov

Further metabolism in plants can lead to the N-glycosylation of this compound, resulting in the formation of 3-(difluoromethyl)-1-(ß-D-glucopyranosyl)-N-(3′,4′,5′-triflurobipheny-2-yl)-1H-pyrzaole-4-carboxamide (M700F048). nih.gov The known metabolic degradation of fluxapyroxad in plants is the demethylation of the pyrazole moiety, and the resulting compound is a precursor for metabolic N-glucosidation. mdpi.com

Table 1: Fluxapyroxad and its Metabolites in Peanut Straw

| Compound | Concentration Range (mg/kg) |

| Fluxapyroxad | 0.004 - 37.38 |

| This compound (M700F008) | 0.02 - 5.69 |

| M700F048 | 0.04 - 39.28 |

Data sourced from a nationwide study in China on peanut crops. nih.gov

In animal metabolism studies, N-demethylation of fluxapyroxad is also a prominent pathway. fao.org In lactating goats, the desmethyl metabolite M700F008 (this compound) was a predominant compound found in various tissues and milk. fao.org

Specifically, M700F008 represented a significant proportion of the total radioactive residues (TRRs) in:

Milk: 24–25% of TRRs (0.0027–0.0043 mg/kg equiv.)

Muscle: 55–83% of TRRs (0.0041–0.0078 mg/kg equiv.)

Fat: 26% of TRRs (0.0054–0.0064 mg/kg equiv.)

Liver: 13–17% of TRRs (0.058–0.071 mg/kg equiv.)

Kidney: 23–26% of TRRs (0.0093–0.017 mg/kg equiv.) fao.org

These findings indicate that this compound is a major metabolite in goats. fao.org The metabolic pathways observed in goats were comparable with those seen in other animal models, involving N-demethylation of the pyrazole moiety and hydroxylation of the biphenyl moiety as the two main transformation reactions. fao.org

Table 2: Distribution of this compound (M700F008) in Lactating Goats

| Tissue/Product | Percentage of Total Radioactive Residues (TRRs) | Concentration Range (mg/kg equivalent) |

| Milk | 24-25% | 0.0027 - 0.0043 |

| Muscle | 55-83% | 0.0041 - 0.0078 |

| Fat | 26% | 0.0054 - 0.0064 |

| Liver | 13-17% | 0.058 - 0.071 |

| Kidney | 23-26% | 0.0093 - 0.017 |

Data from JMPR 2005 evaluation of fluxapyroxad. fao.org

Microbial systems play a role in the degradation and transformation of fungicides like fluxapyroxad. mdpi.comresearchgate.net While specific studies detailing the microbial biotransformation of fluxapyroxad to this compound are not extensively available in the provided search results, the enrichment of certain microbial degraders, such as Sphingomonas, in the presence of fluxapyroxad suggests their potential involvement in its breakdown. mdpi.commdpi.com Microbial metabolism often involves reactions like N-demethylation. frontiersin.org The regioselectivity of these microbial enzymes would specifically target the N-methyl group on the pyrazole ring for removal.

Subsequent Metabolic Transformations of this compound (e.g., hydroxylation at the biphenyl moiety, N-glucuronidation)

Following its formation, this compound can undergo further metabolic transformations. fao.orgepa.gov These subsequent reactions are part of the detoxification process, generally increasing the water solubility of the compound to facilitate its excretion from the organism. fao.org

One of the key subsequent transformations is hydroxylation at the biphenyl ring. fao.org This involves the addition of a hydroxyl (-OH) group to the biphenyl moiety of the this compound molecule. This reaction can occur in combination with N-demethylation, leading to hydroxylated desmethyl metabolites. fao.org

Another significant metabolic route is N-glucuronidation. fao.orgapvma.gov.au This process involves the attachment of a glucuronic acid molecule to the nitrogen atom of the pyrazole ring of this compound. fao.orgapvma.gov.au This conjugation reaction significantly increases the polarity of the metabolite, aiding in its elimination. fao.org

Environmental Dynamics and Fate of Fluxapyroxad N Desmethyl

Occurrence and Distribution in Environmental Compartments (Soil, Water, Sediment)

Specific quantitative data on the widespread occurrence and distribution of Fluxapyroxad-N-desmethyl in soil, water, and sediment are limited in publicly available scientific literature. Its presence in these environmental compartments is anticipated as a result of the degradation of fluxapyroxad (B1673505).

In the context of agricultural environments, studies on the aerobic soil metabolism of fluxapyroxad have indicated that this compound is occasionally present, typically in minor amounts. apvma.gov.au Research on the residual fate of fluxapyroxad in peanut cultivation has provided more specific details on the occurrence of this metabolite in plant matrices. nih.gov

Table 1: Concentration of this compound (M700F008) in Peanut Straw

| Sample Matrix | Concentration Range (mg/kg) | Reference |

|---|---|---|

| Fresh Peanut Straw | 0.006–1.94 | nih.gov |

| Dried Peanut Straw | 0.02–4.11 | nih.gov |

Environmental Persistence and Degradation Kinetics in Diverse Matrices

There is a notable lack of specific studies detailing the environmental persistence and degradation kinetics (e.g., half-life, DT50) of this compound in diverse environmental matrices such as soil, water, and sediment. The persistence of its parent compound, fluxapyroxad, is well-documented, with studies showing it to be persistent in soil and aquatic systems. epa.gov However, the degradation rate of this compound itself is not extensively characterized in the available literature.

Abiotic Environmental Transformation Pathways (e.g., hydrolytic stability, aqueous photolysis, soil photolysis)

Biotic Degradation Pathways in Environmental Systems (e.g., aerobic and anaerobic soil degradation, aquatic system degradation)

The formation of this compound is a documented biotic degradation pathway for fluxapyroxad in various systems. regulations.govfao.org It is a product of N-demethylation, a common metabolic reaction in microorganisms, plants, and animals. regulations.gov Furthermore, another metabolite of fluxapyroxad, M700F048, is known to degrade into this compound (M700F008). fao.org

Information on the subsequent biotic degradation of this compound in environmental systems is scarce. While it is known to be formed in soil, details of its own degradation pathways under aerobic and anaerobic conditions in soil and aquatic systems are not well-defined in the available scientific reports.

Potential for Environmental Transport Mechanisms (e.g., runoff, erosion, leaching to groundwater)

Specific studies on the potential for environmental transport of this compound through mechanisms such as runoff, erosion, and leaching to groundwater are limited. The transport potential of a pesticide and its metabolites is influenced by factors such as its water solubility, adsorption to soil particles (Koc), and persistence. While data for the parent compound, fluxapyroxad, suggests a potential for leaching under certain conditions, the mobility characteristics of this compound have not been independently detailed. epa.gov The properties of the N-desmethyl metabolite may differ from the parent compound, which would, in turn, affect its environmental transport potential.

Analytical Methodologies for Quantification of Fluxapyroxad N Desmethyl in Complex Matrices

Advanced Sample Preparation Techniques for Metabolite Extraction and Cleanup

Effective sample preparation is a critical prerequisite for reliable quantification, aiming to isolate Fluxapyroxad-N-desmethyl from interfering matrix components. The choice of technique depends on the nature of the sample matrix, which can range from soil and water to various agricultural commodities.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted technique for the extraction of pesticide residues, including metabolites like this compound, from food matrices. sigmaaldrich.comquechers.eu This approach involves an initial extraction with an organic solvent, typically acetonitrile (B52724), followed by a partitioning step induced by the addition of salts. A subsequent dispersive solid-phase extraction (dSPE) step is employed for cleanup.

In the analysis of fluxapyroxad (B1673505) and its metabolites, including the N-desmethyl variant (referred to as M700F008 in some studies), QuEChERS-based methods have demonstrated high efficiency. nih.govregulations.gov For instance, a validated method for detecting fluxapyroxad and three of its metabolites in vegetables, fruits, and cereals utilized acetonitrile containing 0.2% formic acid for extraction. nih.gov The cleanup was performed using octadecylsilane (B103800) (C18) sorbents. nih.gov Another study investigating fluxapyroxad residues in Chinese cabbage and spring scallion also employed a QuEChERS extraction kit with acetonitrile containing 0.2% formic acid. nih.gov

The selection of dSPE sorbents is crucial for removing specific matrix interferences. Common sorbents include primary secondary amine (PSA) for removing organic acids, fatty acids, and sugars, C18 for nonpolar interferences, and graphitized carbon black (GCB) for pigments and sterols. sigmaaldrich.com For the analysis of fluxapyroxad and its metabolites, combinations of anhydrous magnesium sulfate, PSA, and C18 have been effectively used. google.com

Solid Phase Extraction (SPE) is a versatile and effective technique for the cleanup and concentration of analytes from liquid samples. nih.gov It involves passing the sample extract through a cartridge packed with a solid adsorbent material that retains either the analyte or the interfering compounds.

For the analysis of fluxapyroxad and its metabolites in soil, a method was developed that involves extraction with a methanol/water mixture. epa.gov While this specific method did not detail a separate SPE cleanup step for all variations, SPE is a common and powerful tool for such matrices. epa.gov The general principle involves conditioning the SPE cartridge, loading the sample extract, washing away interferences, and finally eluting the analyte of interest with a suitable solvent. nih.gov

A reliable analytical method for fluxapyroxad residues in various agricultural products involved extraction with acetonitrile, partitioning with dichloromethane, and subsequent cleanup using a silica (B1680970) SPE cartridge. researchgate.net This highlights the utility of SPE in purifying extracts prior to instrumental analysis. The choice of SPE sorbent (e.g., silica, C18, polymeric) and elution solvents is optimized based on the chemical properties of this compound and the matrix components. nih.govresearchgate.net

Chromatographic and Spectrometric Techniques for Trace Analysis

Following sample preparation, highly sensitive and selective analytical instruments are required to separate and quantify this compound at trace levels.

High-Performance Liquid Chromatography (HPLC) coupled with a UV/Visible detector is a robust and widely available technique for the analysis of pesticides and their metabolites. cipac.orgcore.ac.uk An analytical method was developed and validated for the determination of fluxapyroxad residues in agricultural commodities using HPLC with a UV/visible detector. researchgate.net This method employed a silica SPE cartridge for cleanup and achieved good recoveries and low limits of detection. researchgate.net

The separation is typically achieved on a reverse-phase column, such as a C18 column. pastic.gov.pk The mobile phase composition, flow rate, and detection wavelength are optimized to achieve good chromatographic resolution and sensitivity. cipac.orgpastic.gov.pk For fluxapyroxad, a detection wavelength is selected based on its UV absorbance spectrum to maximize signal intensity. pastic.gov.pk While HPLC-UV is a valuable tool, its sensitivity and selectivity can sometimes be limited by matrix interferences, especially at very low concentration levels. researchgate.net

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for trace analysis of pesticide residues due to its exceptional sensitivity, selectivity, and specificity. lcms.czca.gov Ultra-High-Performance Liquid Chromatography (UHPLC) systems offer faster analysis times and improved resolution compared to conventional HPLC.

Multiple studies have successfully employed LC-MS/MS or UHPLC-MS/MS for the quantification of fluxapyroxad and its metabolites, including this compound (M700F008). nih.govregulations.govnih.gov These methods typically utilize a C18 or a phenyl-hexyl analytical column for chromatographic separation. nih.gov The mobile phase often consists of an aqueous component with additives like formic acid or ammonium (B1175870) formate (B1220265) and an organic component such as acetonitrile or methanol. nih.gov

The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for the target analyte. ca.gov For this compound, specific mass transitions are selected to ensure accurate identification and quantification, even in complex matrices. nih.gov Electrospray ionization (ESI) is a commonly used ionization source for this class of compounds. nih.gov

The use of LC-MS/MS allows for the achievement of very low limits of quantification (LOQs), often in the low microgram per kilogram (µg/kg) range, making it suitable for regulatory monitoring. nih.govnih.gov

Method Validation Parameters for Robust Metabolite Analysis

To ensure the reliability and accuracy of analytical results, the developed methods must undergo rigorous validation. Key validation parameters are assessed according to internationally recognized guidelines.

A study on fluxapyroxad and its metabolites in Chinese cabbage and spring scallion reported a limit of quantification (LOQ) of 0.01 mg/kg for the parent compound and one metabolite, and 0.02 mg/kg for another. nih.gov The linearity of the matrix-matched calibration curves showed a coefficient of determination (R²) greater than 0.99. nih.gov Recovery experiments, conducted at the LOQ and ten times the LOQ, yielded recovery rates between 84.0% and 112.7%, with coefficients of variation (CV) ranging from 0.3% to 11.2%. nih.gov

Similarly, a method for fluxapyroxad and its metabolites in various vegetables, fruits, and cereals demonstrated LOQs of less than 0.47 µg kg⁻¹. nih.gov Recoveries at spiking levels of 0.01, 0.05, and 0.1 mg kg⁻¹ were in the range of 74.9% to 110.5%, with relative standard deviations (RSDs) at or below 15.5%. nih.gov An independent laboratory validation of a method for fluxapyroxad and its metabolites in soil established an LOQ of 0.001 mg/kg. epa.gov

These validation data confirm that the analytical methods are accurate, precise, and sensitive enough for their intended purpose of monitoring this compound and related compounds in complex matrices.

Interactive Data Table: Validation Parameters for Fluxapyroxad and its Metabolites This table summarizes key validation parameters from different analytical methods.

| Parameter | Chinese Cabbage & Spring Scallion nih.gov | Vegetables, Fruits & Cereals nih.gov | Soil epa.gov |

|---|---|---|---|

| Limit of Quantification (LOQ) | 0.01 - 0.02 mg/kg | < 0.47 µg/kg | 0.001 mg/kg |

| Linearity (R²) | > 0.99 | Not Specified | Not Specified |

| Recovery (%) | 84.0 - 112.7 | 74.9 - 110.5 | Not Specified |

| Precision (CV% or RSD%) | 0.3 - 11.2 | ≤ 15.5 | Not Specified |

Linearity and Calibration Curve Performance

The foundation of accurate quantification in analytical chemistry is the establishment of a linear relationship between the instrument response and the concentration of the analyte. For this compound, quantification is consistently achieved using external calibration standards. regulations.govnih.gov

Analytical methods demonstrate excellent linearity over specified concentration ranges. A 2022 study analyzing peanut matrices reported satisfactory linearities for M700F008 from 0.001 to 0.5 mg/kg. nih.gov Regulatory submissions and validated methods routinely require a correlation coefficient (r² or R²) of greater than 0.99 for the calibration curve, ensuring a reliable and predictable response across the calibrated range. regulations.govnih.gov This high degree of linearity is a prerequisite for the accurate calculation of residue concentrations in unknown samples.

Table 1: Linearity Parameters for this compound (M700F008)

| Parameter | Value | Matrix | Source |

|---|---|---|---|

| Concentration Range | 0.001 - 0.5 mg/kg | Peanut Kernel & Straw | nih.gov |

| Correlation Coefficient (R²) | 0.9967 - 0.9999 | Peanut Kernel | researchgate.net |

| Correlation Coefficient (R²) | >0.99 | Various Plant Matrices | regulations.gov |

Limits of Detection (LOD) and Limits of Quantification (LOQ)

The sensitivity of an analytical method is defined by its Limit of Detection (LOD), the lowest amount of an analyte that can be reliably distinguished from background noise, and its Limit of Quantification (LOQ), the lowest amount that can be measured with acceptable precision and accuracy.

For this compound, regulatory bodies and scientific studies have established low detection and quantification limits suitable for monitoring maximum residue levels (MRLs). The U.S. Environmental Protection Agency (EPA) notes an LOQ of 0.010 ppm (mg/kg) for M700F008 in various commodities. regulations.gov A 2016 study utilizing a UPLC-MS/MS method reported an LOD of less than 0.14 µg/kg and an LOQ of less than 0.47 µg/kg for M700F008 across seven different matrices, including vegetables, fruits, and cereals. acs.orgnih.gov A more recent study in peanut matrices established an LOQ of 0.001 mg/kg. nih.gov The LOD is often determined as the concentration that yields a signal-to-noise ratio of three. nih.govresearchgate.net

Table 2: LOD and LOQ for this compound (M700F008) in Various Matrices

| Parameter | Value | Matrix | Source |

|---|---|---|---|

| LOQ | 0.010 mg/kg | Avocado, Stevia, Coffee | regulations.gov |

| LOQ | < 0.47 µg/kg | Vegetables, Fruits, Cereals | acs.orgnih.gov |

| LOQ | 0.001 mg/kg | Peanut Kernel & Straw | nih.govresearchgate.net |

| LOD | < 0.14 µg/kg | Vegetables, Fruits, Cereals | acs.orgnih.gov |

| LOD | 3.8604 × 10⁻⁸ - 0.0194 mg/kg | Peanut Kernel & Straw | nih.govresearchgate.net |

Recovery Rates and Relative Standard Deviations

The accuracy and precision of an analytical method are assessed through recovery studies and the calculation of relative standard deviations (RSD). Recovery is the percentage of the true concentration of an analyte that is measured by the analytical method, with acceptable ranges typically falling between 70% and 120%. Precision, a measure of the closeness of repeated measurements, is expressed as the RSD, which should generally be ≤20%.

Validation studies for this compound consistently show acceptable recovery and precision. In a multi-matrix study, recoveries for M700F008 at fortification levels of 0.01, 0.05, and 0.1 mg/kg ranged from 74.9% to 110.5% with associated RSDs of ≤15.5%. acs.orgnih.gov Similarly, analysis in peanut kernels and straw yielded mean recoveries between 79% and 112% with RSDs below 16.0%. nih.gov These results confirm that the methods are accurate and precise for the determination of this metabolite in a variety of complex food matrices.

Table 3: Recovery and Precision Data for this compound (M700F008)

| Matrix | Fortification Level (mg/kg) | Mean Recovery (%) | RSD (%) | Source |

|---|---|---|---|---|

| Vegetables, Fruits, Cereals | 0.01, 0.05, 0.1 | 74.9 - 110.5 | ≤ 15.5 | acs.orgnih.gov |

| Peanut Kernel | LOQ, 50xLOQ, 100xLOQ | 79 - 112 | 5.4 - 13.0 | nih.gov |

| Peanut Straw | LOQ, 50xLOQ, 100xLOQ | 86 - 106 | 2.6 - 16.0 | nih.gov |

| Avocado, Stevia | 0.010 and 1.0 | Acceptable | Not Specified | regulations.gov |

Specificity and Matrix Effects in Diverse Analytical Samples

Specificity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. For this compound, method specificity is confirmed by analyzing blank matrix samples to ensure no significant interferences are present at the retention time of the analyte. nih.gov

Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis. eurl-pesticides.eu For M700F008, studies have quantified these effects, noting significant matrix-induced signal suppression in peanut kernels (-16.2%) and peanut straw (-47.8%). nih.gov To mitigate these effects and ensure accurate quantification, analytical protocols employ various strategies. These include sample cleanup steps, such as solid-phase extraction (SPE), and the use of matrix-matched calibration standards, where the calibration standards are prepared in a blank extract of the same matrix as the sample. regulations.govnih.gov

Repeatability, Reproducibility, and Stability Assessments

Repeatability (precision under the same operating conditions over a short interval) and reproducibility (precision between laboratories) are critical performance characteristics. Validation studies for this compound confirm that these parameters meet the criteria set by international guidelines, such as SANTE/11312/2021, ensuring consistent and reliable results. nih.govresearchgate.net

The stability of the analyte in samples during storage is also vital. Freezer storage stability studies have demonstrated that this compound is stable for at least 24 months in certain crop matrices, such as wheat straw. regulations.govfao.org However, in other matrices like wheat grain and soybean seed, a decrease in stability was noted after 3 months. fao.org Stability in analytical solutions has also been evaluated, with weekly assessments showing no significant degradation in stock and matrix-matched solutions during experiments. nih.gov

Statistical Approaches in Analytical Method Development and Optimization

Statistical methods are integral to the validation and routine application of analytical procedures for this compound. The development and optimization of these methods rely on a sound statistical framework to ensure the reliability of the generated data.

The core of quantification is the calibration model, where linear regression analysis is applied to plot the instrument's response against the known concentrations of calibration standards. regulations.gov The resulting equation is used to calculate the concentration of the analyte in samples. The strength of this linear relationship is statistically evaluated using the correlation coefficient (r²), with values close to 1.0 indicating a strong fit. nih.gov

Furthermore, basic statistical parameters are fundamental to method validation. The calculation of mean values, standard deviations (SD), and relative standard deviations (RSD) is used to define the accuracy (recovery) and precision (repeatability) of the method. nih.govacs.org The determination of detection limits (LOD) is also a statistical process, often based on the signal-to-noise ratio of the analytical instrument. nih.govresearchgate.net Adherence to comprehensive validation guidelines, such as those from SANTE, ensures that these statistical evaluations are performed systematically, providing a high level of confidence in the analytical results. nih.gov

Table of Compounds Mentioned

| Compound Name | Alias / Code |

|---|---|

| Fluxapyroxad | BAS 700 F |

| This compound | M700F008 |

Fungicidal Activity and Biochemical Mechanisms of Fluxapyroxad N Desmethyl

Inhibition of Succinate (B1194679) Dehydrogenase (SDH) as a Core Mode of Action

Fluxapyroxad-N-desmethyl is a fungicidal metabolite of the parent compound fluxapyroxad (B1673505). biosynth.com Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungal pathogens. biosynth.comapvma.gov.au This mechanism places it within the SDHI (Succinate Dehydrogenase Inhibitor) class of fungicides, which are known for their efficacy in controlling a wide spectrum of plant diseases. apvma.gov.auwikipedia.org The inhibition of SDH is the foundational biochemical event that triggers the subsequent fungicidal effects. apvma.gov.au

Impact on Mitochondrial Electron Transport Chain Complex II Functionality

The succinate dehydrogenase enzyme is also known as Complex II in the mitochondrial electron transport chain. apvma.gov.auwikipedia.org By specifically targeting and inhibiting this complex, this compound effectively blocks the transfer of electrons from succinate to ubiquinone. wikipedia.org This action is a critical disruption of the fungal respiratory process, as Complex II plays a pivotal role in both the tricarboxylic acid (TCA) cycle and the electron transport chain, which are central to cellular respiration. wikipedia.org

Disruption of Fungal Energy Production and Cellular Metabolism

The inhibition of SDH (Complex II) by this compound leads to a direct and severe disruption of energy production within the fungal cells. biosynth.comapvma.gov.au This blockage of the mitochondrial respiratory chain halts the process of ATP synthesis, depriving the fungus of its primary energy currency. apvma.gov.au Beyond just energy depletion, this action also eliminates the availability of essential chemical building blocks that are necessary for the synthesis of other vital cellular components, leading to a comprehensive breakdown in cellular metabolism and ultimately, cell death. biosynth.comapvma.gov.au

Investigation of Potential Role in Fungicide Resistance Development

Fungicide resistance to SDHIs, including the parent compound fluxapyroxad, is a significant concern in agriculture. wikipedia.org Research into resistance mechanisms has shown that point mutations in the genes encoding the subunits of the SDH enzyme are the primary cause. nih.govresearchgate.net Specifically, mutations in the SsSdhB and SsSdhD subunits have been identified in resistant strains of pathogens like Sclerotinia sclerotiorum. nih.gov Because this compound targets the same SDH enzyme as its parent compound, any genetic mutation that alters the target site and confers resistance to fluxapyroxad would logically also confer resistance to its N-desmethyl metabolite. biosynth.comnih.gov There is no evidence to suggest that the metabolite plays a differential role in the development of resistance; rather, resistance is linked to modifications of their common biochemical target.

Residue Dynamics and Environmental Monitoring of Fluxapyroxad N Desmethyl

Residue Levels and Dissipation Kinetics in Agricultural Commodities

Fluxapyroxad-N-desmethyl, a primary metabolite of the fungicide fluxapyroxad (B1673505), is formed through the N-demethylation of the parent compound's pyrazole (B372694) moiety. nih.govregulations.gov Its presence and concentration in agricultural products are significant for dietary risk assessments, as regulatory bodies often define the total residue for risk evaluation as the sum of fluxapyroxad and its key metabolites, including this compound. nih.gov

The detection and quantification of this compound vary significantly across different crop types, largely depending on the plant's metabolic pathways.

In a comprehensive nationwide study on peanuts in China, this compound (identified as M700F008) was consistently detected. nih.gov The study revealed that concentrations were significantly higher in peanut straw than in the kernels. nih.govresearchgate.net This indicates that while the metabolite is present in the plant, its translocation into the edible kernel portion is limited. nih.gov

Conversely, residue trials for many other crops often report that levels of this compound are below the limit of detection (LOD) or limit of quantification (LOQ). fao.org Studies on apples and soil, for instance, have focused on the dissipation of the parent compound without reporting quantifiable levels of its metabolites. nih.gov Similarly, research on perilla leaves identified other metabolites as primary residues, highlighting that the metabolic route leading to this compound is not universally dominant across all plant species. nih.gov

In the context of rotational crops, confined studies have shown that this compound is a major residue component taken up from the soil by subsequent crops. regulations.gov This suggests that for crops like soybean or rice planted in fields previously treated with fluxapyroxad, the uptake of persistent soil residues of this metabolite is a relevant exposure pathway. regulations.gov

Table 1: Residue Levels of this compound (M700F008) in Peanut Matrices

| Peanut Matrix | Concentration Range (mg/kg) | Source |

|---|---|---|

| Peanut Straw (dried) | 0.02–5.69 | nih.govresearchgate.net |

| Peanut Kernels | <0.001–0.005 | nih.gov |

| Peanut Straw (fresh) | 0.006–1.94 | nih.gov |

The application method of the parent fungicide, fluxapyroxad, directly influences the initial amount of the active substance available for absorption and subsequent metabolism by the plant. While specific studies quantifying the differential impact of foliar versus soil application on the final concentration of this compound are limited, the metabolic pathway is well-defined.

The formation of this compound is a result of biological transformation within the plant. nih.govmdpi.com Therefore, any application method that increases the uptake and systemic distribution of the parent compound provides more substrate for the plant's enzymes to carry out N-demethylation. Following application, fluxapyroxad is absorbed and metabolized, with demethylation being a key step in its biotransformation pathway within the plant. nih.gov

Factors Influencing Metabolite Dissipation and Persistence in Crop Environments

The primary factor governing the presence of this compound in crops is the biological metabolism of the parent compound. nih.gov The key metabolic transformation is the demethylation of the pyrazole ring of fluxapyroxad. nih.govmdpi.com This process is an active detoxification or biotransformation pathway within the plant.

Furthermore, this compound is not necessarily a terminal residue. Evidence from studies on peanuts shows that it can be further metabolized. nih.gov A notable subsequent pathway is N-glycosylation, where this compound is converted into the metabolite M700F048. nih.govresearchgate.net The relative concentrations of these two metabolites can, therefore, shift over time, influenced by the enzymatic activity within the crop, environmental conditions, and the time elapsed since the initial application of the parent fungicide. nih.gov

Metabolite Presence in Processed Commodities

Regulatory evaluations consider the fate of residues during food processing to assess consumer dietary risk. For fluxapyroxad and its metabolites, processing factors are determined based on the total residue definition, which includes this compound. fao.org These factors are used to estimate whether residue levels concentrate or decline in processed goods like oils, juices, or meals derived from raw agricultural commodities.

While specific processing factor values for this compound are not widely published, the methodology used by bodies like the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) involves calculating these factors based on the sum of fluxapyroxad, this compound (M700F008), and another metabolite, M700F048. fao.org Analysis of residues in processed commodities, such as those derived from coffee, includes the quantification of the N-desmethyl metabolite to ensure a comprehensive risk assessment. regulations.gov

Bioaccumulation and Persistence in Soil and Sediment

The persistence of this compound in the environment is closely linked to the stability of its parent compound. Fluxapyroxad degrades very slowly in soil, with half-lives that can extend from over 200 days to several years. epa.gov This long persistence creates a lasting reservoir from which metabolites can form.

Aerobic soil metabolism studies have identified this compound as a minor, occasionally present metabolite in soil. The primary degradation pathway of fluxapyroxad in soil involves the formation of other metabolites (M700F001 and M700F002).

Despite being a minor metabolite in soil formation studies, this compound has demonstrated the potential for persistence and uptake by subsequent crops. regulations.gov Confined rotational crop studies found that this compound was a major residue component in the rotational crops, indicating it can persist in the soil long enough to be absorbed by plants in the next growing season. regulations.gov Regarding bioaccumulation, studies on the parent compound fluxapyroxad suggest it is not likely to bioaccumulate. epa.gov

Ecological Relevance of Fluxapyroxad N Desmethyl in Environmental Systems

Environmental Exposure Pathways and Routes of Entry into Non-Target Biota

Fluxapyroxad-N-desmethyl emerges in the environment primarily through the transformation of its parent compound, fluxapyroxad (B1673505). Following the application of fluxapyroxad to various crops, it undergoes metabolic processes in plants, animals, and the soil, leading to the formation of this compound, also identified in scientific literature as M700F008. researchgate.netherts.ac.uk

The primary exposure pathways for non-target organisms are rooted in the agricultural application of fluxapyroxad. The parent compound is characterized by its persistence in both soil and aquatic environments, with degradation half-lives that can extend from several months to over a year. epa.gov This persistence allows for the continuous formation of this compound over time.

Key exposure routes for non-target biota include:

Soil Environment: Soil-dwelling organisms are directly exposed to this compound as it is formed from the degradation of fluxapyroxad in the soil matrix.

Plant Uptake: Studies have shown that residues of fluxapyroxad in the soil can be taken up by subsequent crops. researchgate.net This creates a route of dietary exposure for herbivores and omnivores that consume these plants. Research on peanut crops, for instance, has quantified the presence of M700F008 in peanut straw, confirming its existence in plant tissues and its availability to foraging animals. researchgate.netherts.ac.uk

Water Contamination: Runoff from treated agricultural fields can introduce the parent compound and its metabolites into aquatic ecosystems, leading to exposure of fish, invertebrates, and aquatic plants.

Food Chain Transfer: The presence of the metabolite in primary producers (plants) and its potential accumulation in invertebrates can lead to trophic transfer and exposure of higher-level organisms through the food chain.

Bioaccumulation and Biotransformation Potential in Non-Target Organisms (e.g., aquatic organisms, soil microorganisms)

Biotransformation is the central process creating this compound in the environment. It is formed through the N-demethylation of the pyrazole (B372694) moiety of the fluxapyroxad molecule. biosynth.com This metabolic reaction has been observed across different biological systems, including mammals and plants. researchgate.netherts.ac.uk

In plants, this compound (M700F008) can undergo further transformation. A key subsequent reaction is N-glycosylation, which results in the formation of another metabolite, M700F048. researchgate.netherts.ac.uk This indicates a metabolic pathway in plants that actively processes the N-desmethyl compound.

The potential for bioaccumulation of this compound in non-target organisms is a key consideration for its ecological risk profile. While specific bioaccumulation studies on the metabolite are limited, data on the parent compound provide valuable insight. Fluxapyroxad is considered to have a low potential for bioaccumulation. A laboratory study with bluegill sunfish determined a bioconcentration factor (BCF) of less than or equal to 93 µg/kg. epa.gov Furthermore, the study observed a relatively rapid depuration time of approximately 2.5 days for 90% of the compound to be cleared from the fish. epa.gov This low bioaccumulation potential of the parent compound suggests that the N-desmethyl metabolite may follow a similar pattern, though further research is needed for confirmation.

Table 1: Biotransformation and Bioaccumulation Profile

| Parameter | Finding | Organism/System | Source |

|---|---|---|---|

| Formation Pathway | N-demethylation of Fluxapyroxad | Plants, Animals, Soil | researchgate.netherts.ac.ukbiosynth.com |

| Further Biotransformation | N-glycosylation to form M700F048 | Plants (e.g., Peanut) | researchgate.netherts.ac.uk |

| Bioaccumulation Potential (Parent Compound) | Low (BCF ≤ 93 µg/kg) | Bluegill Sunfish | epa.gov |

| Depuration Time (Parent Compound) | ~2.5 days for 90% clearance | Bluegill Sunfish | epa.gov |

Mechanistic Ecotoxicological Studies on Biological Systems

While direct studies on this compound are scarce, the toxicological mechanisms of the broader class of SDHI fungicides, including the parent fluxapyroxad, have been investigated. A significant body of evidence suggests that a critical mechanism of toxicity for SDHIs in non-target organisms involves the induction of oxidative stress and apoptosis. nih.gov

Pesticides, in general, can disrupt the delicate balance of reactive oxygen species (ROS) within cells. This disruption can lead to oxidative stress, a condition characterized by an excess of ROS that can damage vital cellular components such as lipids, proteins, and DNA. researchgate.net This cellular damage can, in turn, trigger programmed cell death, or apoptosis. nih.govresearchgate.net Studies on other enzyme-inhibiting pesticides have confirmed their ability to induce oxidative stress and apoptosis in vitro. nih.gov Given that this compound retains the same fundamental mode of action as its parent compound, it is plausible that it contributes to cellular toxicity through similar pathways involving oxidative stress.

The primary mode of action for both fluxapyroxad and its N-desmethyl metabolite is the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH). biosynth.comfao.org SDH, also known as Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in both the citric acid cycle and the mitochondrial electron transport chain, which are central to cellular energy production (ATP synthesis). epa.govfao.org

By inhibiting SDH, this compound disrupts the mitochondrial respiratory chain, impairing the cell's ability to produce energy efficiently. biosynth.com This mechanism is highly effective against target fungi but is not species-specific, raising concerns about its impact on a wide range of non-target eukaryotes that rely on mitochondrial respiration. nih.gov

Toxicological studies of the parent compound, fluxapyroxad, have identified the liver as a primary target organ in mammals, with effects including changes in liver enzyme activities and hepatocellular hypertrophy. epa.gov This demonstrates that exposure can lead to tangible impacts on enzyme function and organ health in non-target species. The inhibition of a crucial mitochondrial enzyme like SDH is the foundational event that can lead to these broader physiological consequences.

Direct research into the specific gene expression changes induced by this compound is not currently available. However, studies on other modern pesticides provide a framework for understanding potential molecular-level responses in non-target organisms.

Transcriptomic analyses have revealed that exposure to sublethal doses of various insecticides and herbicides can cause global changes in gene expression in insects and other organisms. nih.govmdpi.comnih.gov These changes often involve genes related to key biological processes:

Detoxification Pathways: Upregulation of genes encoding detoxification enzymes, such as cytochrome P450s, is a common response as the organism attempts to metabolize and eliminate the foreign compound. nih.gov

Stress Response: Genes associated with cellular stress, such as heat shock proteins, are often induced.

Metabolism: Widespread changes in the expression of genes linked to carbohydrate, lipid, and amino acid metabolism have been observed as the organism reallocates resources to cope with the toxicant. nih.gov

DNA Repair: Exposure to compounds that cause oxidative stress can lead to alterations in the expression of genes involved in DNA repair pathways. nih.gov

These findings suggest that non-target organisms exposed to this compound would likely exhibit complex changes in gene expression as part of a molecular response to chemical stress.

Interactions with Microbial Communities and Ecosystem Function (e.g., soil microbiota, microbial succession, metabolic regulation)

As this compound is formed and persists in the soil, its interaction with soil microbial communities is of high ecological importance. Studies on the parent compound, fluxapyroxad, provide significant insights into these interactions.

Research has shown that the application of fluxapyroxad can lead to notable, though sometimes transient, shifts in the structure and function of soil microbial communities. researchgate.net In one study, the fungicide initially inhibited microbial biomass, affecting both bacteria and fungi. researchgate.net It also increased the metabolic quotient (qCO2), a measure of CO2 respired per unit of microbial biomass, which can be an indicator of environmental stress on the community. researchgate.net

Table 2: Effects of Parent Compound (Fluxapyroxad) on Soil Microbial Communities

| Microbial Parameter | Observed Effect | Reference |

|---|---|---|

| Microbial Biomass C | Initial inhibition, followed by recovery | researchgate.net |

| Basal Respiration & Metabolic Quotient (qCO2) | Increased (indicating stress) | researchgate.net |

| Community Structure | Decreased fungi biomass; increased bacteria/fungi ratio | researchgate.net |

| Specific Bacterial Genera | Enrichment of Sphingomonas (degraders) | nih.gov |

| Functional Groups | Suppression of Bradyrhizobium (nitrogen-fixers) | nih.gov |

Advanced Research Directions and Emerging Paradigms for Fluxapyroxad N Desmethyl Studies

Development of Multi-Analyte and High-Throughput Analytical Methods for Comprehensive Monitoring

The accurate detection and quantification of Fluxapyroxad-N-desmethyl (identified as metabolite M700F008) alongside its parent compound and other metabolites are crucial for effective monitoring and risk assessment. nih.govnih.gov Modern analytical chemistry has moved towards methods capable of simultaneously measuring multiple pesticide residues in complex matrices such as fruits, vegetables, cereals, and environmental samples. nih.govacs.org

A prominent high-throughput technique employed is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by analysis using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). nih.govacs.org This combination allows for sensitive and robust quantification of fluxapyroxad (B1673505) and its key metabolites, including M700F008, M700F002, and M700F048. nih.govregulations.gov Studies have demonstrated the effectiveness of these methods in various food matrices like cucumbers, tomatoes, grapes, and wheat, achieving low limits of quantification (LOQs), often below 0.14 μg/kg. nih.govacs.org

The development of these multi-analyte methods is essential for regulatory bodies and food safety monitoring, enabling comprehensive surveillance of pesticide residues and ensuring compliance with maximum residue levels (MRLs). regulations.gov

Table 1: Analytical Methods for this compound (M700F008) Detection

| Technique | Sample Preparation | Matrices | Key Metabolites Detected | Reference |

|---|---|---|---|---|

| UPLC-MS/MS | QuEChERS | Vegetables, Fruits, Cereals | M700F008, M700F002, M700F048 | nih.govacs.org |

| UHPLC-MS/MS | - | Peanut Kernels and Straws | M700F008, M700F048 | nih.gov |

Elucidation of Novel Biotransformation Pathways and Identification of Undiscovered Metabolites

This compound is a significant biotransformation product of fluxapyroxad. smolecule.com The primary pathway for its formation is the N-demethylation of the parent compound, a reaction involving the removal of a methyl group from the nitrogen atom in the pyrazole (B372694) ring. nih.govsmolecule.com This enzymatic process is often catalyzed by cytochrome P450 monooxygenases. smolecule.com

Once formed, this compound can undergo further metabolic transformations. Research has identified subsequent hydroxylation at the biphenyl (B1667301) moiety as a secondary Phase I reaction. smolecule.com Furthermore, studies in peanut crops have shown that this compound (M700F008) can be further N-glycosylated to form 3-(difluoromethyl)-1-(ß-D-glucopyranosyl)-N-(3′,4′,5′-triflurobipheny-2-yl)-1H-pyrzaole-4-carboxamide (M700F048). nih.gov

The ongoing elucidation of these pathways is critical. Identifying the full spectrum of metabolites is necessary because they can possess different toxicological profiles and environmental mobility compared to the parent compound. nih.gov Advanced analytical techniques continue to play a pivotal role in identifying previously undiscovered metabolites in various biological and environmental systems. smolecule.com

Table 2: Known Biotransformation Pathway of Fluxapyroxad

| Parent Compound | Primary Transformation | Metabolite Formed | Secondary Transformation | Secondary Metabolite | Reference |

|---|---|---|---|---|---|

| Fluxapyroxad | N-demethylation | This compound (M700F008) | N-glycosylation | M700F048 | nih.gov |

Advanced Modeling for Environmental Fate and Transport Prediction

Predictive modeling is an essential tool for assessing the environmental risk of pesticide metabolites. For this compound, understanding its fate and transport is particularly important due to its altered physicochemical properties compared to the parent fluxapyroxad. smolecule.com

The removal of the methyl group during its formation increases the polarity of the molecule. smolecule.com This increased polarity enhances its mobility in soil systems, leading to a greater potential for leaching into groundwater. smolecule.com Advanced computational models can simulate this behavior by integrating data on soil type, rainfall, and the chemical properties of the metabolite. These models are crucial for predicting potential contamination of water resources and for informing environmental risk assessments. smolecule.com

Role of Environmental Factors in Shaping Metabolite Dynamics and Degradation

The persistence and concentration of this compound in the environment are not static but are influenced by a variety of biotic and abiotic factors. The degradation and dissipation of fluxapyroxad and its metabolites follow first-order kinetics in soil, but the rates can vary significantly. mdpi.comresearchgate.net

Factors such as soil composition, pH, temperature, moisture, and microbial activity all play a role in the degradation dynamics. For instance, studies on rice-soil systems have shown that the application of fluxapyroxad can lead to a transient loss in microbial diversity, which could, in turn, affect the degradation rates of its metabolites. mdpi.comresearchgate.net The enrichment of specific degrader microorganisms, such as Sphingomonas, has been observed, indicating that microbial communities can adapt to metabolize the fungicide and its byproducts. mdpi.comresearchgate.net Understanding these environmental influences is key to predicting the metabolite's persistence and potential for accumulation in different ecosystems.

Comparative Metabolomics of SDHI Fungicides to Understand Metabolite Specificity

Fluxapyroxad belongs to the class of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides, which act by targeting the mitochondrial respiratory chain in fungi. mdpi.comapsnet.org While SDHIs share a common mode of action, differences in their chemical structures lead to variations in their metabolic pathways and biological activity.

Comparative metabolomics studies can reveal these differences. For example, research comparing the effects of the SDHI fungicides benzovindiflupyr (B602336) and boscalid (B143098) on Colletotrichum species revealed both conserved and distinct mechanisms of action at the transcriptomic level. nih.gov Although most metabolic pathways induced were similar, benzovindiflupyr activated a significantly greater number of genes, suggesting additional mechanisms of action, such as damaging the fungal cell membrane. nih.gov

Strategies for Environmental Mitigation and Remediation of this compound

Given the increased mobility and potential for groundwater contamination of this compound, developing effective mitigation and remediation strategies is a priority. smolecule.com Bioremediation, which utilizes microorganisms to break down contaminants, presents a promising approach.

Research has shown that the application of fluxapyroxad can enrich for degrader bacteria like Sphingomonas in the soil. mdpi.comresearchgate.net Harnessing and augmenting such naturally occurring microbial populations could be a viable strategy for in-situ remediation of contaminated soils. This process, known as bioaugmentation, involves introducing specific microbial strains to accelerate the degradation of the target compound.

Further research is needed to identify and isolate specific microorganisms capable of efficiently degrading this compound and to optimize the environmental conditions required for their activity. Other potential strategies could include phytoremediation, using plants to absorb and break down the metabolite, or the application of adsorbent materials like activated carbon to immobilize the compound in the soil and prevent leaching.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.